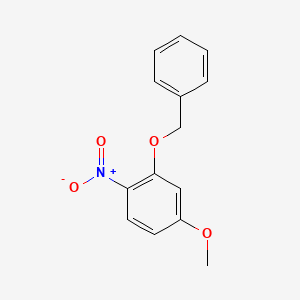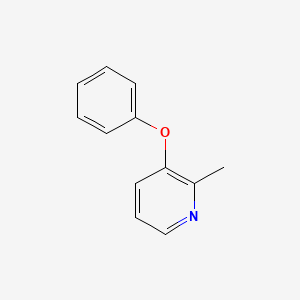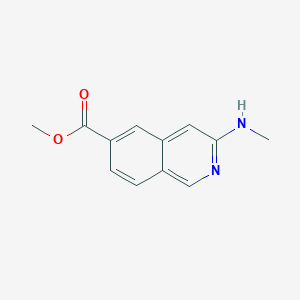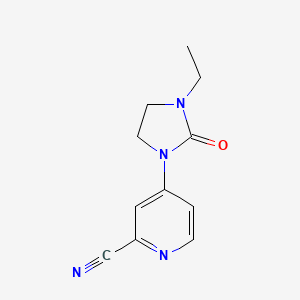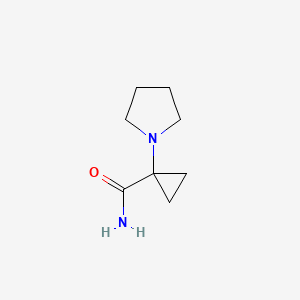![molecular formula C12H7LiO B8623908 Dibenzo[b,d]furan-4-yl lithium CAS No. 16669-47-9](/img/structure/B8623908.png)
Dibenzo[b,d]furan-4-yl lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,d]furan-4-yl lithium: is a chemical compound that belongs to the class of organolithium reagents It is derived from dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibenzo[b,d]furan-4-yl lithium can be synthesized through the lithiation of dibenzofuran. The process typically involves the reaction of dibenzofuran with an organolithium reagent, such as butyllithium, in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air .
Industrial Production Methods: While specific industrial production methods for lithium dibenzo[b,d]furan-4-ide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzo[b,d]furan-4-yl lithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.
Electrophilic Reactions: It can react with electrophiles to form new carbon-heteroatom bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, boronic acids, and other electrophiles.
Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent side reactions with moisture or oxygen.
Major Products Formed: The major products formed from these reactions depend on the specific electrophile used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibenzo[b,d]furan-4-yl lithium is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. It is particularly useful in the synthesis of complex organic molecules and natural products .
Biology and Medicine:
Industry: In the materials science industry, lithium dibenzo[b,d]furan-4-ide can be used in the synthesis of polymers and other advanced materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of lithium dibenzo[b,d]furan-4-ide involves the nucleophilic attack of the lithium atom on electrophilic centers in other molecules. This allows it to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the electrophile used .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound from which lithium dibenzo[b,d]furan-4-ide is derived.
Lithium dibenzofuran-4-ide: A similar organolithium reagent with slightly different reactivity.
Other Organolithium Reagents: Such as butyllithium and phenyllithium, which are commonly used in organic synthesis
Uniqueness: Dibenzo[b,d]furan-4-yl lithium is unique due to its specific structure, which combines the stability of the dibenzofuran core with the reactivity of the lithium atom. This makes it a versatile reagent in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
16669-47-9 |
|---|---|
Molekularformel |
C12H7LiO |
Molekulargewicht |
174.1 g/mol |
IUPAC-Name |
lithium;4H-dibenzofuran-4-ide |
InChI |
InChI=1S/C12H7O.Li/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-7H;/q-1;+1 |
InChI-Schlüssel |
VGAJIWMJFIHOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C2C(=C1)C3=CC=C[C-]=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8623829.png)
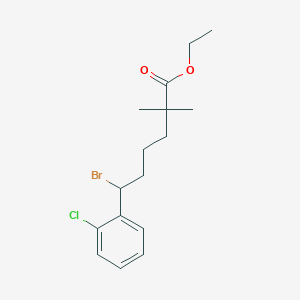
![{6-[2-(5-Methyl-2-phenyl-thiazol-4-yl)-ethoxy]-indol-1-yl}-acetic acid](/img/structure/B8623859.png)
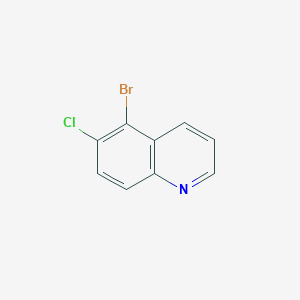
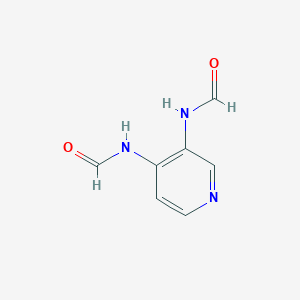
![4-[(4-Fluorophenyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B8623875.png)
![2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine](/img/structure/B8623884.png)
